N-[4-(trifluoromethoxy)phenyl]guanidine hydrochloride
Description
Properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]guanidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O.ClH/c9-8(10,11)15-6-3-1-5(2-4-6)14-7(12)13;/h1-4H,(H4,12,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMPRQUZPCWSEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N)OC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1340588-46-6 | |
| Record name | N-[4-(trifluoromethoxy)phenyl]guanidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(trifluoromethoxy)phenyl]guanidine hydrochloride typically involves the reaction of 4-(trifluoromethoxy)aniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-(trifluoromethoxy)phenyl]guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the trifluoromethoxy group .
Scientific Research Applications
Enzyme Inhibition and Receptor Binding
Research has indicated that N-[4-(trifluoromethoxy)phenyl]guanidine hydrochloride may exhibit biological activities such as enzyme inhibition and receptor binding. These properties are being investigated for potential therapeutic applications, particularly in neurology and pharmacology. The compound has been shown to enhance the release of acetylcholine following nerve impulses, influencing muscle cell membrane dynamics.
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of guanidine compounds exhibit antimicrobial properties. For instance, certain phenylguanidine derivatives have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A notable study found that compounds with similar structures displayed minimal inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus .
Study on Anti-inflammatory Effects
A study focusing on the anti-inflammatory potential of guanidine derivatives highlighted their ability to modulate inflammatory responses in animal models. Specifically, tetrahydroquinoline derivatives were shown to reduce disease severity in models of rheumatoid arthritis by affecting Th17 cell responses. This suggests that this compound could be a viable candidate for treating autoimmune diseases .
Pharmacokinetics and Bioavailability
Pharmacokinetic studies reveal favorable bioavailability for related compounds, indicating potential for oral therapeutic applications. For example, one study reported an oral bioavailability of approximately 48% in mice for a structurally similar compound, suggesting that this compound may also exhibit similar pharmacokinetic properties.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[4-(trifluoromethoxy)phenyl]guanidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to activate AMP-activated protein kinase (AMPK), leading to the inactivation of the mTOR/p70S6K/4EBP1 pathway. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. The trifluoromethoxy group enhances the compound’s biological activity by increasing its lipophilicity and membrane permeability.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of N-[4-(trifluoromethoxy)phenyl]guanidine hydrochloride with its analogs:
Key Observations :
- Electron Effects : The -OCF₃ group in the target compound exhibits stronger electron-withdrawing effects compared to -Cl (in N-4-chlorophenylguanidine) or -OCH₃ (in methoxy analogs), influencing its reactivity in electrophilic substitutions .
- Crystal Packing: Structural studies of methoxy analogs (e.g., ) reveal non-classical C–H···O hydrogen bonds, suggesting similar intermolecular interactions in the target compound’s solid state .
Biological Activity
N-[4-(trifluoromethoxy)phenyl]guanidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article reviews various studies that have explored the compound's biological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Formula : C8H8F3N3·HCl
- Molecular Weight : 223.62 g/mol
The trifluoromethoxy group (-OCF3) enhances the lipophilicity and metabolic stability of the compound, which can influence its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of trifluoromethoxy-containing biguanide derivatives, including this compound. Research indicates that these compounds exhibit significant anti-proliferative effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity is believed to involve the activation of AMP-activated protein kinase (AMPK), leading to the inhibition of the mTOR/p70S6K/4EBP1 signaling pathway, which is crucial for cell growth and proliferation .
- Cell Line Studies : In vitro studies demonstrated that compounds with similar structures significantly inhibited colony formation in bladder and ovarian cancer cell lines at concentrations ranging from 0.5 to 4.0 μM .
- IC50 Values : Table 1 summarizes the IC50 values for various derivatives, indicating their potency against different cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 6C | T24 | 0.5 |
| 7C | UMUC3 | 0.75 |
| 8C | J82 | 1.0 |
Receptor Modulation
The compound has also been studied for its interaction with sigma receptors, which are implicated in various neurological and psychiatric disorders.
- Selectivity : Trifluoromethoxy-substituted phenylethylene diamines have shown excellent selectivity as sigma receptor ligands, providing a basis for exploring their use in treating cocaine addiction and other related conditions .
Study on Anticancer Efficacy
In a detailed study focusing on triple-negative breast cancer (TNBC), this compound derivatives were evaluated for their efficacy in inhibiting tumor growth in preclinical models. The findings indicated that these compounds could significantly reduce tumor size without systemic toxicity, showcasing their therapeutic potential .
Pharmacokinetics
Pharmacokinetic studies revealed that certain derivatives exhibited a short half-life in vivo, suggesting rapid metabolism which may limit their therapeutic application unless modified for improved stability .
Q & A
Q. What synthetic routes are recommended for N-[4-(trifluoromethoxy)phenyl]guanidine hydrochloride, and what are the critical steps?
- Methodological Answer : A common approach involves starting with 4-(trifluoromethoxy)aniline. Key steps include:
Nitration/Functionalization : Introduce reactive groups (e.g., nitro) to the aromatic ring for subsequent reduction to an amine .
Guanidine Introduction : React the intermediate amine with a guanidine precursor (e.g., cyanamide or thiourea derivatives) under acidic conditions.
Hydrochloride Salt Formation : Treat the freebase guanidine with HCl to yield the hydrochloride salt .
- Critical Considerations :
- Purity of intermediates (monitor via TLC or HPLC, as in ).
- Use anhydrous conditions to prevent hydrolysis of the trifluoromethoxy group .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity (e.g., H and C NMR for aromatic protons and trifluoromethoxy group identification) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays; see ).
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H] or [M-Cl] ions) .
- Elemental Analysis : Validate stoichiometry of C, H, N, and Cl .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in airtight containers with desiccants at -20°C in a dry, ventilated environment to prevent hygroscopic degradation .
- Handling : Use PPE (gloves, lab coats) and work in a fume hood to avoid inhalation or dermal exposure .
- Stability Tests : Conduct accelerated degradation studies under varying pH, temperature, and light conditions (e.g., 40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Purity Analysis : Use orthogonal methods (e.g., HPLC + NMR) to rule out impurities (common in guanidine derivatives; see ).
- Assay Optimization : Standardize assay conditions (e.g., buffer pH, cell lines) to minimize variability .
- Structural Analog Comparison : Test analogs (e.g., N-(4-cyanophenyl)guanidine hydrochloride ) to identify structure-activity relationships (SAR) influencing activity .
Q. What strategies optimize the guanylation step in synthesis?
- Methodological Answer :
- Catalyst Screening : Test coupling agents (e.g., EDCI/HOBt vs. DCC) to improve yields .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity .
- Temperature Control : Maintain 0–5°C during exothermic reactions to prevent side products .
- Real-Time Monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress .
Q. How can computational methods aid in designing derivatives with enhanced activity?
- Methodological Answer :
- Molecular Docking : Model interactions with target receptors (e.g., ion channels or enzymes) to prioritize substituents (e.g., trifluoromethoxy vs. methoxy groups) .
- QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft E) parameters with bioactivity data .
- ADMET Prediction : Use tools like SwissADME to predict solubility, permeability, and metabolic stability .
Data Contradiction Analysis
Q. How to address discrepancies in solubility data across studies?
- Methodological Answer :
- Solvent Screening : Test solubility in buffered solutions (e.g., PBS at pH 7.4) and organic solvents (DMSO, ethanol) .
- Dynamic Light Scattering (DLS) : Detect aggregation phenomena that may skew measurements .
- Reference Standards : Compare with structurally similar compounds (e.g., guanidine hydrochloride ) to validate methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
